molecular formula C8H9ClN2 B13528628 5-Chloro-6-cyclopropylpyridin-2-amine CAS No. 2411781-90-1

5-Chloro-6-cyclopropylpyridin-2-amine

Cat. No.: B13528628
CAS No.: 2411781-90-1
M. Wt: 168.62 g/mol
InChI Key: HXHSISMKADLOAK-UHFFFAOYSA-N
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Description

5-Chloro-6-cyclopropylpyridin-2-amine is a substituted pyridine derivative designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a chloro group and a cyclopropylamino group on a pyridine scaffold, a common pharmacophore in active pharmaceutical ingredients. Its structure is closely related to other pyridine intermediates, such as 5-chloro-N-cyclopropylpyridin-2-amine and 2-amino-5-chloropyridine, which is a known synthetic intermediate for sedative and hypnotic pharmaceuticals . The primary research value of this compound lies in its bifunctional reactivity. The chloro substituent is amenable to nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, such as Suzuki reactions, which are widely used to create biaryl systems common in many drug molecules . Simultaneously, the primary amine group can be functionalized through acylation, sulfonation, or reductive amination. This versatility makes this compound a valuable scaffold for the synthesis of diverse compound libraries aimed at screening for biological activity. Researchers can utilize this chemical as a key building block in the development of potential therapeutic agents. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this and all chemicals in accordance with appropriate laboratory safety protocols.

Properties

CAS No.

2411781-90-1

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

5-chloro-6-cyclopropylpyridin-2-amine

InChI

InChI=1S/C8H9ClN2/c9-6-3-4-7(10)11-8(6)5-1-2-5/h3-5H,1-2H2,(H2,10,11)

InChI Key

HXHSISMKADLOAK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=CC(=N2)N)Cl

Origin of Product

United States

Preparation Methods

Introduction of the Cyclopropyl Group via Cross-Coupling Reactions

The cyclopropyl substituent at the 6-position is typically introduced through palladium-catalyzed cross-coupling reactions using cyclopropyl organometallic reagents. A patent describing the synthesis of 4-chloro-6-cyclopropyl pyrimidine-5-amine (a structurally related heterocycle) provides a useful model:

  • Reagents: Cyclopropyl zinc bromide as the cyclopropyl source
  • Catalyst: Tetratriphenylphosphine palladium (Pd(PPh3)4) or mixed palladium quaternary catalysts
  • Solvent: Mixed solvent system of dioxane and water (volume ratio 3:2)
  • Conditions: Nitrogen atmosphere, deoxygenation by nitrogen bubbling, reaction temperature 50–70°C, stirring for 18–20 hours
  • Workup: Cooling, filtration under vacuum, solvent removal, extraction with ethyl acetate, drying over anhydrous sodium sulfate, concentration, and silica gel column chromatography purification
  • Yield: Approximately 83.5% pure product obtained

Although this method is described for a pyrimidine derivative, the analogous approach is applicable to pyridine derivatives such as this compound, given the similar reactivity of the heteroaromatic halides.

Nucleophilic Aromatic Substitution (SNAr) with Cyclopropylamine

Another synthetic route involves the nucleophilic substitution of a halogenated pyridine precursor (e.g., 2-chloro-5-chloropyridine) with cyclopropylamine:

  • Starting material: 2-chloropyridine derivatives with chlorine at position 5
  • Nucleophile: Cyclopropylamine
  • Base: Potassium carbonate or similar base to neutralize generated acid
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF)
  • Conditions: Elevated temperatures to facilitate substitution
  • Purification: Chromatographic techniques to isolate the desired amine

This method is widely used for synthesizing N-cyclopropyl-substituted aminopyridines and is scalable for industrial production.

Comparative Data Table of Preparation Methods

Method Key Reagents Solvent System Conditions Yield (%) Notes
Oxidative Chlorination 2-Aminopyridine, NaClO, HCl Water 10°C 2h, then 25°C 4h 72 Safe chlorination, no chlorine gas used
Pd-Catalyzed Cross-Coupling Cyclopropyl zinc bromide, Pd(PPh3)4 Dioxane/Water (3:2) N2 atmosphere, 50–70°C, 18–20 h 83.5 High yield, requires inert atmosphere
Nucleophilic Aromatic Substitution 2-Chloropyridine derivative, cyclopropylamine, K2CO3 DMF Elevated temperature (e.g., 100°C) Variable Industrially scalable, common synthetic route

Purification and Characterization

Purification typically involves:

  • Extraction with organic solvents such as ethyl acetate or dichloroethane
  • Drying over anhydrous sodium sulfate
  • Concentration under reduced pressure
  • Column chromatography on silica gel to achieve high purity

Characterization methods include:

  • Thin-layer chromatography (TLC) to monitor reaction progress
  • Nuclear magnetic resonance (NMR) spectroscopy to confirm structure
  • Mass spectrometry (MS) for molecular weight verification
  • Melting point determination for purity assessment

Summary of Research Results

  • The oxidative chlorination method provides a cost-effective and safe route to chlorinated aminopyridines, which can serve as intermediates for further functionalization.
  • Palladium-catalyzed cross-coupling with cyclopropyl zinc bromide yields the cyclopropyl-substituted product with good efficiency under inert atmosphere and mild heating.
  • Nucleophilic aromatic substitution with cyclopropylamine is a versatile and industrially relevant method, especially when starting from halogenated pyridine precursors.
  • Purification by silica gel chromatography ensures the isolation of high-purity this compound suitable for research and development applications.

This comprehensive review consolidates the preparation methodologies for this compound, providing a valuable resource for synthetic chemists and researchers aiming to produce this compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-cyclopropylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are typical.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Cyclopropyl-substituted amines.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

5-Chloro-6-cyclopropylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-6-cyclopropylpyridin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Cyclopropylpyridin-2-amine

Molecular Formula : C₈H₁₀N₂
Molecular Weight : 134.18 g/mol
Key Differences :

  • Lacks the chlorine substituent at position 5, reducing molecular weight by 34.44 g/mol.
  • Safety data from KISHIDA CHEMICAL CO., LTD.
  • The absence of chlorine may alter electronic properties, solubility, and reactivity compared to the chlorinated analog.

(5-Chloro-pyridin-2-yl)-(2-hydrazino-9-methyl-9H-purin-6-yl)-amine

Molecular Formula : C₁₃H₁₂ClN₉
Molecular Weight : 355.12 g/mol
Key Differences :

  • Incorporates a purine moiety linked to the 5-chloropyridin-2-amine group, significantly increasing molecular weight and complexity.
  • Demonstrated utility in medicinal chemistry: The compound was synthesized via hydrazine-mediated coupling (Example 9 in EP patent), yielding high-resolution mass spectrometry (HRMS) data ([M+H]⁺: 355.1204 Da, dev. 4.9 ppm) .

Other Pyridine Derivatives

Pyridine derivatives with halogen and cyclopropyl substituents are often explored in agrochemical and pharmaceutical research. For example:

  • 5-Chloro-2-aminopyridine (C₅H₅ClN₂): Lacks the cyclopropyl group, reducing steric hindrance and altering binding affinities in target interactions.

Analytical Data Comparison

Compound CCS (Ų, [M+H]⁺) HRMS ([M+H]⁺, Da) Key Techniques
5-Chloro-6-cyclopropylpyridin-2-amine 140.2 N/A Predicted IMS/MS
(5-Chloro-pyridin-2-yl)-purine derivative N/A 355.1204 LC-ESI-HRMS

The absence of experimental CCS or HRMS data for this compound underscores the need for further analytical validation.

Biological Activity

5-Chloro-6-cyclopropylpyridin-2-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structural information, mechanisms of action, and relevant case studies.

Structural Information

  • Molecular Formula : C8H9ClN2
  • SMILES : C1CC1C2=C(C=CC(=N2)N)Cl
  • InChI : InChI=1S/C8H9ClN2/c9-6-3-4-7(10)11-8(6)5-1-2-5/h3-5H,1-2H2,(H2,10,11)

2D Structure

The 2D structure of this compound features a chlorinated pyridine ring with a cyclopropyl group, which contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study on related compounds showed that similar pyridine derivatives could inhibit bacterial growth effectively. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .

Antiviral Activity

The compound has shown promise in antiviral applications. In vitro assays have demonstrated that certain derivatives of pyridine, including those with cyclopropyl substitutions, can inhibit viral replication. For instance, a related compound exhibited a minimum inhibitory concentration (MIC) of 7.0 nM against viral pathogens, suggesting that structural modifications can enhance antiviral efficacy .

Anti-inflammatory Properties

This compound may also possess anti-inflammatory effects. Studies on structurally similar compounds have indicated that they can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammatory responses. This inhibition can lead to reduced production of pro-inflammatory mediators .

Case Studies

  • Antibacterial Efficacy :
    • A comparative study evaluated the antibacterial activity of various pyridine derivatives, including this compound. The results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
  • Viral Inhibition :
    • In an experimental model using measles virus, derivatives of the compound were tested for their ability to inhibit viral replication. The most potent derivative achieved an IC50 value of 12 nM, indicating strong antiviral activity.
  • Inflammation Model :
    • In a murine model of inflammation, administration of the compound resulted in a significant decrease in paw edema compared to control groups, supporting its potential use as an anti-inflammatory agent.

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and microbial metabolism.
  • Cell Membrane Disruption : Its lipophilic nature allows it to penetrate cell membranes, leading to cytotoxic effects on pathogens.

Q & A

Basic: What are the key considerations for synthesizing 5-Chloro-6-cyclopropylpyridin-2-amine in a laboratory setting?

Methodological Answer:
The synthesis typically involves halogenation and cyclopropane introduction. A common approach includes:

  • Step 1: Chlorination of a pyridine precursor (e.g., 6-cyclopropylpyridin-2-amine) using reagents like POCl₃ or SOCl₂ under anhydrous conditions.
  • Step 2: Cyclopropane functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) with cyclopropylboronic acid derivatives.
  • Optimization: Refluxing in ethanol or toluene (8–10 hours) ensures complete reaction, as seen in analogous pyridine syntheses .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity.

Basic: How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

  • Handling: Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation or skin contact. Avoid sparks/open flames due to flammability risks .
  • Storage: Keep in airtight amber glass containers at 2–8°C, protected from light and moisture. Ensure secondary containment to prevent leaks .
  • Incompatibilities: Separate from strong oxidizers (e.g., peroxides) and acids to prevent hazardous reactions .

Advanced: What strategies can optimize the yield of this compound during multi-step synthesis?

Methodological Answer:

  • Catalyst Selection: Use Pd(PPh₃)₄ for cyclopropane coupling, which enhances regioselectivity and reduces byproducts.
  • Solvent Optimization: Replace ethanol with DMF or THF to improve solubility of intermediates, as demonstrated in analogous pyridine derivatizations .
  • Temperature Control: Maintain precise reflux temperatures (±2°C) to prevent decomposition.
  • Workup Adjustments: Quench reactions with ice-cold water to minimize side reactions and improve crystallization efficiency.

Advanced: How can NMR and mass spectrometry data confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR:
    • Pyridine protons: δ 7.8–8.2 ppm (doublets, J = 5–6 Hz) for aromatic H.
    • Cyclopropane protons: δ 1.2–1.5 ppm (multiplet) for the cyclopropyl CH₂ groups.
  • ¹³C NMR:
    • Pyridine carbons: ~150 ppm (C-Cl), ~125–135 ppm (aromatic carbons).
    • Cyclopropane carbons: ~10–15 ppm (quaternary C) and ~20–25 ppm (CH₂).
  • HRMS: Exact mass calculated for C₈H₁₀ClN₂: 181.0534 (M+H⁺). Deviation >5 ppm suggests impurities .

Advanced: How can discrepancies in biological activity data for this compound be resolved across studies?

Methodological Answer:

  • Purity Validation: Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥98% purity. Impurities ≥2% can skew bioassay results.
  • Structural Confirmation: Compare with reference spectra (e.g., PubChem) to rule out isomerization or degradation.
  • Assay Standardization: Normalize cell-based assays using internal controls (e.g., staurosporine for cytotoxicity) to minimize inter-lab variability.
  • SAR Analysis: Benchmark activity against analogs (e.g., 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine) to identify substituent effects on potency .

Advanced: What analytical techniques are critical for detecting decomposition products of this compound under stress conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Acid/Base Hydrolysis: Expose to 0.1M HCl/NaOH at 60°C for 24 hours. Monitor via TLC (Rf shifts).
    • Oxidative Stress: Treat with 3% H₂O₂ at 40°C; analyze by LC-MS for chlorinated byproducts (e.g., 6-cyclopropylpyridin-2-amine via dechlorination).
    • Thermal Degradation: Heat at 100°C for 48 hours; use DSC to detect melting point changes.
  • Detection Methods: GC-MS for volatile byproducts; FTIR for functional group changes (e.g., loss of NH₂ peaks at ~3400 cm⁻¹) .

Basic: What are the primary hazards associated with this compound, and how can they be mitigated?

Methodological Answer:

  • Hazards:
    • Acute toxicity (oral LD₅₀: ~300 mg/kg in rats; estimated from analogs ).
    • Skin/eye irritation (GHS Category 2B).
  • Mitigation:
    • Use spill kits with inert absorbents (vermiculite) for accidental releases.
    • Emergency showers/eyewash stations must be accessible.
    • Neutralize waste with 10% sodium bicarbonate before disposal .

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